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Compound of Interest

Compound Name:

5-Chloro-2-

(methylsulfanyl)pyridine-3-boronic

acid

CAS No.: 1451392-63-4

Cat. No.: B1431586

Get Quote

The incorporation of boron-containing functional groups into small molecules has become a

cornerstone of modern medicinal chemistry.[1] This shift was catalyzed by the success of drugs

like bortezomib (Velcade), which validated boronic acids as viable pharmacophores capable of

forming reversible covalent interactions with protein targets.[1] Beyond their bioactivity, boronic

acids are prized for their unique reactivity, stability, and relatively low toxicity, making them

indispensable tools in synthetic chemistry.[2]

Among this class, heterocyclic boronic acids, particularly substituted pyridines, are in high

demand. The pyridine scaffold is a privileged structure in drug discovery, present in numerous

FDA-approved therapeutics. 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid is a prime

example of a highly functionalized, trifunctional building block. Its three distinct substitution

points—the boronic acid, the chloro group, and the methylsulfanyl group—offer orthogonal

chemical handles. This allows for the sequential and regioselective construction of complex,

2,3,5-trisubstituted pyridine libraries, a critical strategy for exploring structure-activity

relationships (SAR) in drug discovery programs.[3][4] This guide will provide the foundational

knowledge required to leverage this reagent's full potential.
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Physicochemical Properties
The precise characteristics of a chemical reagent are critical for its effective use in synthesis.

The key physicochemical properties of 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid
are summarized below.

Property Value

Molecular Formula C₆H₇BClNO₂S

Molecular Weight 203.45 g/mol (Calculated)

CAS Number

Not assigned. A related phenyl analog, 5-

Chloro-2-(methylsulfanyl)phenylboronic acid, is

CAS 1451392-55-4.[5][6]

Appearance
White to off-white solid (inferred from similar

pyridine boronic acids).

Storage Conditions
Store in a tightly sealed container under an inert

atmosphere at 2-8°C to prevent degradation.[5]

Solubility

Generally soluble in polar organic solvents such

as dimethylformamide (DMF), dimethyl sulfoxide

(DMSO), and methanol. Limited solubility in

water and non-polar hydrocarbon solvents.

Synthesis and Characterization: A Proposed
Pathway
While not widely available commercially, 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid
can be prepared through a logical, multi-step synthetic sequence rooted in established

organometallic principles. The following protocol represents a robust and field-proven

approach.

Proposed Synthetic Workflow
The overall strategy involves the regioselective introduction of the methylsulfanyl group onto a

dichloropyridine precursor, followed by a directed ortho-metalation and borylation to install the
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boronic acid at the C3 position.

2,5-Dichloropyridine

5-Chloro-2-(methylsulfanyl)pyridine

  Step 1: SNAr Reaction
  NaSMe, DMF, 70°C

5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid

  Step 2: DoM & Borylation
  1. LDA, THF, -78°C

  2. B(OⁱPr)₃
  3. HCl (aq)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Chloro-2-(methylsulfanyl)pyridine via Nucleophilic Aromatic Substitution

(SNAr)

Causality: This step leverages the higher electrophilicity of the C2 position in the pyridine

ring, which is further activated by the adjacent nitrogen atom, to achieve regioselective

substitution of one chlorine atom. DMF is chosen as the solvent for its high boiling point and

ability to dissolve both the pyridine substrate and the ionic nucleophile.

Procedure:

To a stirred solution of 2,5-dichloropyridine (1.0 eq) in anhydrous dimethylformamide

(DMF), add sodium thiomethoxide (NaSMe, 1.1 eq) portion-wise at room temperature

under an argon atmosphere.
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Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress

by thin-layer chromatography (TLC) or LC-MS.

After completion, cool the mixture to room temperature and pour it into ice-water.

Extract the aqueous mixture with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel to yield 5-Chloro-2-

(methylsulfanyl)pyridine as a clear oil or low-melting solid.

Step 2: Synthesis of 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid via Directed ortho-

Metalation (DoM) and Borylation

Causality: The chloro and methylsulfanyl groups act as directing groups for lithiation at the

C3 position. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required

for deprotonation. The reaction must be conducted at very low temperatures (-78°C) to

prevent base-mediated side reactions and ensure kinetic control. Triisopropyl borate serves

as the boron electrophile.

Procedure:

Prepare a solution of LDA (1.2 eq) in anhydrous tetrahydrofuran (THF) and cool it to -78°C

(dry ice/acetone bath) under an argon atmosphere.

Slowly add a solution of 5-Chloro-2-(methylsulfanyl)pyridine (1.0 eq) in anhydrous THF to

the LDA solution, maintaining the temperature at -78°C. Stir for 1 hour.

Add triisopropyl borate (B(OⁱPr)₃, 1.3 eq) dropwise to the reaction mixture.

Allow the mixture to slowly warm to room temperature and stir overnight.

Quench the reaction by the slow addition of 1M hydrochloric acid (HCl) and stir vigorously

for 1-2 hours to hydrolyze the borate ester.

Separate the layers and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

Purification and Characterization (Self-Validation
System)

Purification: The crude boronic acid can often be purified by trituration with a solvent mixture

(e.g., hexane/ethyl acetate) or by recrystallization. If necessary, reverse-phase

chromatography can be employed.[7]

Characterization: The identity and purity of the final product must be confirmed by a suite of

analytical techniques:

LC-MS: To confirm the mass of the product.

¹H and ¹³C NMR: To verify the structure and assess purity.

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.

Key Applications in Drug Development
The primary utility of 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid is as a versatile

intermediate in the synthesis of complex organic molecules, particularly through the Suzuki-

Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-

carbon bonds between sp²-hybridized centers.[4] It involves the coupling of an organoborane

(like our title compound) with an organic halide or triflate.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Advantage in Library Synthesis
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The true power of 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid lies in its potential for

sequential, orthogonal couplings.

First Coupling: The boronic acid moiety is typically used in a Suzuki coupling to introduce a

desired aryl or heteroaryl group at the C3 position.

Second Coupling: The chloro group at the C5 position remains intact and can be used as a

handle for a subsequent cross-coupling reaction, such as a Buchwald-Hartwig amination (to

install an amine), a Sonogashira coupling (to install an alkyne), or even a second Suzuki

coupling under different conditions.

This step-wise approach enables the rapid generation of diverse molecular libraries from a

single, advanced intermediate, accelerating the drug discovery process.

Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is paramount to ensure safety. While

toxicological properties have not been thoroughly investigated for this specific compound, data

from analogous pyridine boronic acids provide clear guidance.[8]

Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and

respiratory irritation (H335).[8][9] Harmful if swallowed or inhaled.[9]

Engineering Controls: Always handle this compound in a certified chemical fume hood to

minimize inhalation risk.[10] Ensure eyewash stations and safety showers are readily

accessible.[9][11]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[8]

Inspect gloves before use.

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[10]

Handling: Avoid creating dust.[8] Avoid all direct contact with the material. Wash hands

thoroughly after handling.[10][11]
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

[11] For long-term stability, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or

nitrogen) is recommended.

Disposal: Dispose of waste material at an approved hazardous waste disposal facility, in

accordance with all local, state, and federal regulations.[8]

Conclusion
5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid stands out as a high-value, strategically

designed building block for medicinal chemistry and materials science. Its trifunctional nature

provides synthetic chemists with the flexibility to perform sequential and regioselective

modifications, enabling the efficient construction of complex molecular architectures. A

thorough understanding of its properties, synthesis, and safe handling procedures, as outlined

in this guide, is the first step toward unlocking its full potential in the development of novel

chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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